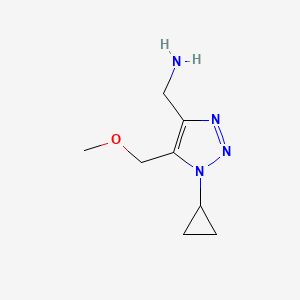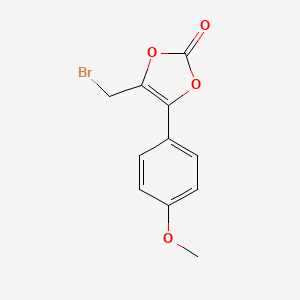
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound that features a bromomethyl group and a methoxyphenyl group attached to a dioxolane ring
Métodos De Preparación
The synthesis of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(4-methoxyphenyl)-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Análisis De Reacciones Químicas
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxyphenyl group can be transformed into more reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar compounds to 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one include:
4-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-5-(4-hydroxyphenyl)-1,3-dioxol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.
Propiedades
Fórmula molecular |
C11H9BrO4 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-8-4-2-7(3-5-8)10-9(6-12)15-11(13)16-10/h2-5H,6H2,1H3 |
Clave InChI |
MPVADDVTNAZJJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(OC(=O)O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


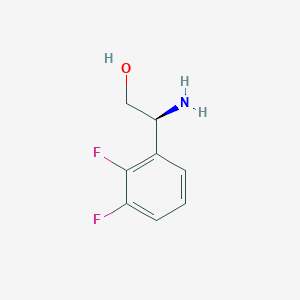
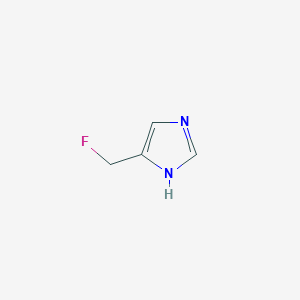
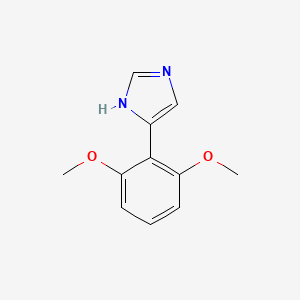


![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)






